molecular formula C20H19ClN2O4 B2396242 3-(4-chlorobutanamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide CAS No. 887890-55-3

3-(4-chlorobutanamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide

Cat. No.: B2396242
CAS No.: 887890-55-3
M. Wt: 386.83
InChI Key: HBICXXHCOJMFFM-UHFFFAOYSA-N
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Description

3-(4-chlorobutanamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobutanamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran core, introduction of the carboxamide group, and subsequent functionalization with the 4-chlorobutanamido and 2-methoxyphenyl groups. Common reagents and conditions used in these reactions may include:

    Formation of Benzofuran Core: Cyclization reactions involving phenol derivatives and acyl chlorides.

    Introduction of Carboxamide Group: Amidation reactions using amines and carboxylic acids or their derivatives.

    Functionalization: Halogenation, alkylation, and other substitution reactions to introduce the 4-chlorobutanamido and 2-methoxyphenyl groups.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobutanamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Breakdown of the compound in the presence of water.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles or electrophiles under appropriate conditions.

    Hydrolysis: Acidic or basic conditions to facilitate the breakdown of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-chlorobutanamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds with similar benzofuran cores but different functional groups.

    Carboxamide Derivatives: Compounds with carboxamide groups but different core structures.

    Chlorobutanamido Derivatives: Compounds with chlorobutanamido groups but different core structures.

Uniqueness

3-(4-chlorobutanamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide is unique due to its specific combination of functional groups and core structure, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

3-(4-chlorobutanoylamino)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4/c1-26-16-10-5-3-8-14(16)22-20(25)19-18(23-17(24)11-6-12-21)13-7-2-4-9-15(13)27-19/h2-5,7-10H,6,11-12H2,1H3,(H,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBICXXHCOJMFFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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